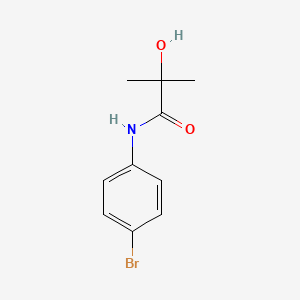

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide

Übersicht

Beschreibung

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Bromfenac has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide: derivatives have been investigated for their antimicrobial potential. These compounds were evaluated against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal strains (Aspergillus niger and Candida albicans) . Their activity arises from the thiazole nucleus, which disrupts bacterial lipid biosynthesis and exhibits additional mechanisms against various bacterial species.

Anticancer Properties

Cancer remains a significant global health challenge. The synthesized compounds were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated potent activity against breast cancer cells . These findings suggest that N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide derivatives hold promise as potential leads for rational drug design in cancer therapy.

Novel L-Valine-Derived Analogues

Researchers have designed and characterized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl fragment. These compounds belong to various chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. Their in silico and in vitro evaluation revealed potential antimicrobial, antioxidant, and toxicity properties, highlighting their versatility .

Functionalized Furan-2-Carboxamide Analogues

The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues has also been explored. These compounds were obtained through arylations and exhibited promising yields. Further investigations into their functional properties could reveal additional applications .

Rational Drug Design

Molecular docking studies have indicated that specific derivatives of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide interact favorably with binding pockets in selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest their potential as lead compounds for rational drug design .

Wirkmechanismus

Target of Action

The primary target of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which plays a crucial role in the methylerythritol phosphate (MEP) pathway . This pathway is responsible for isoprene synthesis, vital to bacterial and parasitic metabolism and survival .

Mode of Action

The compound interacts with DXR, inhibiting its function . This interaction blocks the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP, a critical step in the MEP pathway . The inhibition of DXR disrupts the MEP pathway, affecting the survival and growth of the pathogens .

Biochemical Pathways

The MEP pathway, affected by the action of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide, is responsible for the synthesis of isoprenes . These compounds are essential for the survival and growth of certain bacteria and parasites . By inhibiting DXR and disrupting the MEP pathway, the compound can effectively hinder the growth and proliferation of these pathogens .

Result of Action

The primary result of the compound’s action is the inhibition of the MEP pathway, leading to a disruption in the growth and survival of certain bacteria and parasites . This makes N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide a potential candidate for the development of new antimicrobial drugs .

Eigenschaften

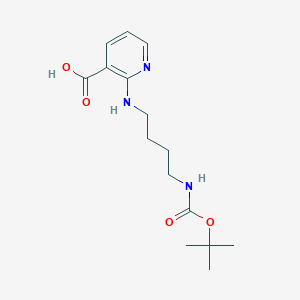

IUPAC Name |

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOOSVODKMPTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide | |

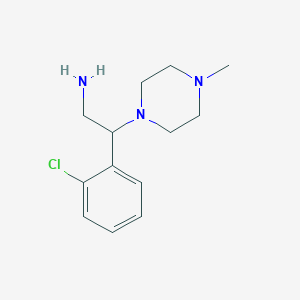

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

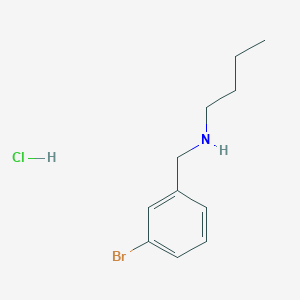

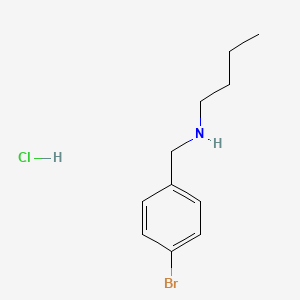

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

amine hydrochloride](/img/structure/B3165815.png)

Amine Hydrochloride](/img/structure/B3165826.png)

Amine Hydrochloride](/img/structure/B3165842.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)